molecular formula C20H19ClN2O2 B5351963 (4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5351963
M. Wt: 354.8 g/mol
InChI Key: HTZJUCZSLBANDZ-SFQUDFHCSA-N
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Description

(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a chloropropoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 3-chloro-4-propoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography or crystallization may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern and the presence of both a chloropropoxyphenyl group and a phenyl group on the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-3-11-25-19-10-9-15(13-18(19)21)12-17-14(2)22-23(20(17)24)16-7-5-4-6-8-16/h4-10,12-13H,3,11H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZJUCZSLBANDZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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